molecular formula C₁₆H₁₉N₅O₇ B1146432 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine CAS No. 953089-09-3

9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine

Cat. No.: B1146432
CAS No.: 953089-09-3
M. Wt: 393.35
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine: is a synthetic nucleoside analog It is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine typically involves the following steps:

    Glycosylation Reaction: The starting material, a purine base, undergoes a glycosylation reaction with a protected ribose derivative. This step often requires the use of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions.

    Acetylation: The hydroxyl groups of the ribose moiety are acetylated using acetic anhydride in the presence of a base like pyridine. This step ensures the protection of the hydroxyl groups during subsequent reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and catalyst concentrations.

    Purification: Using techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the purine ring or the ribose moiety, potentially altering the biological activity of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purine derivatives, while substitution can introduce alkyl or acyl groups to the purine ring.

Scientific Research Applications

Chemistry

In chemistry, 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine is used as a precursor for the synthesis of other nucleoside analogs. It serves as a model compound for studying glycosylation reactions and nucleoside chemistry.

Biology

In biological research, this compound is used to study the mechanisms of nucleoside transport and metabolism. It helps in understanding how nucleosides are incorporated into nucleic acids and their role in cellular processes.

Medicine

In medicine, this compound has potential applications as an antiviral and anticancer agent. It is investigated for its ability to inhibit viral replication and induce apoptosis in cancer cells.

Industry

In the pharmaceutical industry, this compound is used in the development of nucleoside-based drugs. It serves as a key intermediate in the synthesis of therapeutic agents targeting viral infections and cancer.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A nucleoside analog used to treat herpes simplex virus infections.

    Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.

    Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.

Uniqueness

9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine is unique due to its specific structure, which allows for efficient incorporation into nucleic acids. Its acetylated ribose moiety provides stability and enhances its cellular uptake compared to other nucleoside analogs.

Properties

IUPAC Name

[(2R,3R,4R,5S)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVZNVTXNUTBFB-VSBTWAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654637
Record name 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953089-09-3
Record name 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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